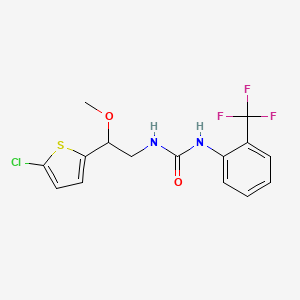

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF3N2O2S/c1-23-11(12-6-7-13(16)24-12)8-20-14(22)21-10-5-3-2-4-9(10)15(17,18)19/h2-7,11H,8H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUZBJSNHKALQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps:

Formation of the Chlorothiophene Intermediate: The initial step involves the chlorination of thiophene to produce 5-chlorothiophene. This can be achieved using chlorinating agents such as sulfuryl chloride under controlled conditions.

Methoxyethylation: The chlorothiophene intermediate is then reacted with 2-methoxyethylamine to introduce the methoxyethyl group. This step often requires a base such as sodium hydride to facilitate the nucleophilic substitution reaction.

Urea Formation: The final step involves the reaction of the methoxyethylated chlorothiophene with 2-(trifluoromethyl)phenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the urea moiety to an amine.

Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Sodium hydride, dimethylformamide as a solvent.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The trifluoromethylphenyl urea moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Yield: Simple arylurea derivatives (e.g., 4-cyanophenyl analogs) exhibit higher yields (83.4%) compared to thiazole- or triazole-containing derivatives (52.7–55.6%) due to fewer synthetic steps and higher stability .

- Functional Groups : The trifluoromethyl group is a conserved feature across analogs, enhancing metabolic resistance and target binding .

Kinase Modulation

- Its urea scaffold facilitates interactions with kinase ATP-binding pockets .

- AZ1 (1-[3-fluoro-4-(5-methyl-2,4-dioxo-pyrimidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea) : Exhibits antibiotic activity via untargeted metabolomic disruption, highlighting urea derivatives' versatility in diverse mechanisms .

Antimicrobial and Antiparasitic Activity

- Thiazole-containing ureas (e.g., 1f, 1g in ) show moderate activity against microbial targets, likely due to thiazole-mediated membrane interaction .

Biological Activity

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies related to this compound, highlighting its pharmacological significance.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Molecular Formula : C16H15ClF3N1O2S1

- Molecular Weight : 367.81 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antioxidant and antimicrobial properties.

Antioxidant Activity

Research indicates that derivatives of urea, including this compound, exhibit significant antioxidant activity. A study demonstrated that compounds derived from phenyl urea showed moderate to significant inhibition of hydrogen peroxide-induced free radicals, suggesting potential applications in oxidative stress-related conditions .

Antimicrobial Properties

The antimicrobial potential of thiophene derivatives has been documented extensively. Compounds similar to 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea have shown effectiveness against various bacterial strains. The presence of halogen substitutions (like chlorine and trifluoromethyl groups) enhances their efficacy against pathogens, making them suitable candidates for further development as antimicrobial agents .

Case Studies and Experimental Findings

Several studies have investigated the biological activities of urea derivatives, providing insights into their mechanisms and effects.

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant potential of novel Schiff bases derived from phenyl urea.

- Methodology : The hydrogen peroxide free-radical inhibition method was employed.

- Results : The synthesized compounds exhibited varying degrees of antioxidant activity compared to ascorbic acid, with some showing significant inhibition rates .

-

Antimicrobial Screening :

- Objective : Assess the antimicrobial properties of thiophene-based urea derivatives.

- Methodology : Disc diffusion method was used to test against Gram-positive and Gram-negative bacteria.

- Results : Compounds demonstrated notable antibacterial activity, particularly those with trifluoromethyl substitutions .

Data Table: Biological Activity Summary

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant Activity | Hydrogen peroxide inhibition | Moderate to significant inhibition observed |

| Antimicrobial Activity | Disc diffusion method | Effective against multiple bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.